![molecular formula C14H19NO2 B2391773 Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate CAS No. 1509649-10-8](/img/structure/B2391773.png)
Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate
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Overview
Description
Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound with the CAS Number: 1509649-10-8 . It has a molecular weight of 233.31 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of highly substituted tetrahydroquinolines, such as this compound, can be achieved through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19NO2/c1-14(2,3)17-13(16)11-8-9-15-12-7-5-4-6-10(11)12/h4-7,11,15H,8-9H2,1-3H3 .
Chemical Reactions Analysis
This compound can be synthesized through a cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis Methods
- Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is involved in various synthetic methods. For example, one study demonstrated a facile one-pot method for synthesizing 1,2,3,4-tetrahydroquinoline-3-carboxylic acids and their heterocyclic analogs based on the tert-amino effect (Ryabukhin et al., 2008).
Chemical Transformations
- The compound has been used in reactions leading to various derivatives. For instance, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate was synthesized from tert-butyl-1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyl]pyridine-1-carboxylate, showing its potential in chemical transformations (Moskalenko & Boev, 2014).
Potential in Drug Development
- A study on 4H-Chromene-2-carboxylic acid ester derivatives indicated their potential use in structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products, highlighting the compound's relevance in medicinal chemistry (Li et al., 2013).
Aerobic Oxidation Applications
- This compound is also utilized in aerobic oxidation processes. For example, a study described its use in the development of a co-catalytic system for aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines under mild conditions, demonstrating its role in oxidative chemistry (Jung et al., 2016).
Butoxycarbonylation Reagent
- The compound's derivative, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), has been used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols and amines (Saito et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is a complex organic compound. Tetrahydroquinoline derivatives are known to be a key structural motif in pharmaceutical agents .
Mode of Action
It is synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to be involved in a wide range of applications and are a key structural motif in pharmaceutical agents .
properties
IUPAC Name |
tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-8-9-15-12-7-5-4-6-10(11)12/h4-7,11,15H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCQWEXUKWQYRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNC2=CC=CC=C12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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